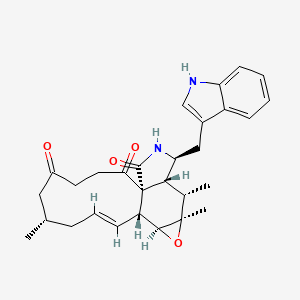

Cytochalasin G

Description

Properties

CAS No. |

70852-29-8 |

|---|---|

Molecular Formula |

C29H34N2O4 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(1R,7S,9E,11R,12S,14R,15S,16R,17S)-17-(1H-indol-3-ylmethyl)-7,14,15-trimethyl-13-oxa-18-azatetracyclo[9.8.0.01,16.012,14]nonadec-9-ene-2,5,19-trione |

InChI |

InChI=1S/C29H34N2O4/c1-16-7-6-9-21-26-28(3,35-26)17(2)25-23(14-18-15-30-22-10-5-4-8-20(18)22)31-27(34)29(21,25)24(33)12-11-19(32)13-16/h4-6,8-10,15-17,21,23,25-26,30H,7,11-14H2,1-3H3,(H,31,34)/b9-6+/t16-,17-,21-,23-,25-,26-,28+,29+/m0/s1 |

InChI Key |

YGKUXRWMCOUTAL-LGUVXVKNSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CCC(=O)C1)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C1)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cytochalasin G: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin G is a member of the cytochalasans, a class of fungal metabolites known for their profound effects on the eukaryotic actin cytoskeleton. First isolated from an unidentified species of Nigrosabulum, its structure was elucidated through X-ray crystallography. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, with a focus on the experimental methodologies employed in its study. While specific quantitative data on the biological activity of this compound remains limited in publicly available literature, this guide synthesizes the foundational knowledge and provides context from closely related cytochalasans to inform future research and drug development efforts.

Discovery and Origin

Initial Isolation

This compound was first reported in a 1974 publication in the Journal of the Chemical Society, Perkin Transactions 2. It was isolated from the culture filtrates of an unidentified fungal species belonging to the genus Nigrosabulum.[1] The producing organism was cultured in a liquid medium, and the active compound was extracted from the filtrate.

Producing Organism: Nigrosabulum sp.

The genus Nigrosabulum belongs to the phylum Ascomycota. Species within this genus are known to produce a variety of secondary metabolites. The specific fermentation conditions for the production of this compound by the unidentified Nigrosabulum sp. were not detailed in the initial discovery paper. However, general fermentation practices for related fungi often involve growth in a nutrient-rich liquid medium followed by extraction of the culture broth.

Biosynthetic Origin

Formally, the biosynthesis of this compound is proposed to derive from one molecule of tryptophan, one acetate (B1210297) unit, seven malonate units, and two C1 residues from methionine. This biosynthetic pathway is characteristic of the cytochalasan family, which are typically synthesized by polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes.

Structure Elucidation

The molecular structure of this compound was determined by single-crystal X-ray analysis.[1]

Experimental Protocol: X-ray Crystallography

While the detailed step-by-step protocol for the crystallization and data collection for this compound is not fully available in the initial publication's abstract, a general workflow for such a process is outlined below.

Crystallographic Data

The crystallographic data for this compound are summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a | 25.437(2) Å |

| b | 7.480(1) Å |

| c | 13.458(1) Å |

| Z | 4 |

Biological Activity and Mechanism of Action

Cytochalasans, as a class, are potent inhibitors of actin polymerization.[2] They bind to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This disruption of the actin cytoskeleton leads to a variety of cellular effects, including changes in cell morphology, inhibition of cell division, and in some cases, induction of apoptosis.

Quantitative Biological Data

| Compound | Cell Line | Assay | IC50 (µM) |

| Cytochalasin B | Various | MTT Assay | 3 - 90[3] |

| Cytochalasin D | Various | MTT Assay | 3 - 90 |

| Deoxaphomin B | HeLa | CellTiter Blue | 4.96 |

| Triseptatin | HeLa | CellTiter Blue | Not Determined |

Experimental Protocol: In Vitro Actin Polymerization Assay

A common method to assess the effect of compounds on actin dynamics is the pyrene-actin polymerization assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a polymer.

Signaling Pathways

The primary signaling pathway affected by cytochalasans is the regulation of the actin cytoskeleton. By directly binding to actin, they bypass typical upstream signaling cascades that control actin dynamics. The consequences of this disruption can, however, indirectly affect numerous downstream signaling events that are dependent on a functional cytoskeleton, such as cell migration, endocytosis, and cytokinesis. The specific signaling pathways modulated by this compound have not been elucidated.

References

- 1. Isolation, and crystal and molecular structure of this compound: an [11]cytochalasan containing an indole group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cytochalasin G: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin G is a member of the cytochalasan family of fungal metabolites, a class of compounds renowned for their potent effects on the actin cytoskeleton. These natural products have become invaluable tools in cell biology research and hold potential for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is distinguished from other members of the cytochalasan family by the presence of a tryptophan-derived indolylmethyl substituent at the C-3 position. Its complex polycyclic structure has been elucidated and confirmed through total synthesis and X-ray crystallography.[1]

The core of this compound consists of a highly substituted perhydroisoindolone ring fused to an 11-membered macrocyclic ring. The precise stereochemistry and arrangement of its functional groups are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₅N₂O₄ | Inferred from structure |

| Molecular Weight | 501.6 g/mol | Inferred from structure |

| Melting Point | Data not available | |

| Solubility | Data not available for this compound specifically. Other cytochalasins are generally soluble in DMSO, ethanol, and other organic solvents, and poorly soluble in water.[2] | |

| Appearance | Crystalline solid | [1] |

Biological Properties and Mechanism of Action

Like other cytochalasans, the primary biological effect of this compound is the disruption of the actin cytoskeleton. This is achieved through the binding to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[3] This "capping" of the filament ends disrupts the dynamic equilibrium of actin polymerization, leading to a variety of cellular effects.

The interaction of cytochalasans with actin filaments can induce changes in cell morphology, inhibit cell motility and division, and in some cases, trigger apoptosis.[3] The specific cellular outcomes can depend on the concentration of the compound and the cell type.

Table 2: Biological Activity of this compound

| Assay | Cell Line | IC₅₀ Value | Reference |

| Cytotoxicity | Data not available | Data not available |

Note: While the general mechanism of action for cytochalasans is well-established, specific quantitative data on the biological activity of this compound, such as IC₅₀ values, are not available in the reviewed literature.

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various signaling pathways that are dependent on cytoskeletal integrity. These can include pathways involved in cell adhesion, proliferation, and apoptosis. The precise signaling cascades affected by this compound have not been specifically elucidated in the available literature.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not widely published. However, standard assays used for other cytochalasans can be adapted.

Actin Polymerization Assay (General Protocol)

This assay measures the effect of a compound on the rate of actin polymerization in vitro.

Methodology:

-

Prepare G-actin: Purify monomeric actin from a suitable source (e.g., rabbit skeletal muscle).

-

Initiate Polymerization: Induce polymerization by adding a polymerization-inducing buffer (containing KCl and MgCl₂).

-

Treatment: Add this compound (dissolved in an appropriate solvent like DMSO) at various concentrations to the actin solution before or after initiating polymerization.

-

Monitor Polymerization: Measure the increase in fluorescence of a probe (e.g., pyrene-labeled actin) that fluoresces more intensely when incorporated into filamentous (F-) actin.

-

Data Analysis: Plot the fluorescence intensity over time to determine the rate of polymerization and the extent of inhibition by this compound.

Cytotoxicity Assay (MTT Assay - General Protocol)

This colorimetric assay is a standard method to assess cell viability and the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (dissolved in a vehicle like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Conclusion

This compound represents an intriguing member of the cytochalasan family with a unique structural feature. While its fundamental mechanism of action is presumed to be similar to other well-studied cytochalasans, a significant gap exists in the literature regarding its specific physicochemical properties and quantitative biological activities. Further research is warranted to fully characterize this compound and explore its potential as a research tool and therapeutic agent. The experimental protocols outlined in this guide provide a framework for initiating such investigations.

References

- 1. Isolation, and crystal and molecular structure of this compound: an [11]cytochalasan containing an indole group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochalasin - Wikipedia [en.wikipedia.org]

The Nexus of Interaction: A Technical Guide to the Cytochalasin G Binding Site on F-Actin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between cytochalasans and filamentous actin (F-actin), with a specific focus on elucidating the binding site and mechanism of Cytochalasin G. While direct high-resolution structural and extensive quantitative data for this compound are limited in the current body of scientific literature, this document synthesizes the wealth of information available for structurally similar and extensively studied cytochalasins, primarily Cytochalasin D and B, to infer and present a detailed understanding relevant to this compound.

Executive Summary

Cytochalasans are a group of fungal metabolites renowned for their ability to disrupt the actin cytoskeleton, a critical component for numerous cellular processes including motility, division, and signal transduction. Their potent biological activity stems from their high-affinity binding to the barbed end of F-actin, thereby inhibiting actin polymerization. Crystal structures of Cytochalasin D bound to actin have pinpointed the binding site to a hydrophobic cleft between subdomains 1 and 3 of the actin monomer at the filament's barbed end.[1][2] This guide delves into the specifics of this binding interaction, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

The Cytochalasan Binding Site on F-Actin

The primary target of cytochalasans is the fast-growing "barbed" or "plus" end of F-actin.[3][4][5][6][7] High-resolution X-ray crystallography studies on the complex of Cytochalasin D and monomeric actin have provided a detailed view of the binding pocket.[1]

Key Features of the Binding Site:

-

Location: The binding site is a hydrophobic cleft situated between subdomains 1 and 3 of an actin protomer.[1][2]

-

Nature of Interaction: The interaction is predominantly hydrophobic, which accounts for the binding of the non-polar macrocyclic ring of the cytochalasan.

-

Conformational State: Cytochalasins show a marked preference for binding to actin subunits that are in the F-form conformation, which is adopted by subunits at the barbed end of a filament.[8] This explains the significantly higher affinity for F-actin compared to monomeric G-actin.[1]

Quantitative Binding Data

The binding of cytochalasans to actin is characterized by a high affinity for F-actin and a considerably lower affinity for G-actin. The following table summarizes the available quantitative data, primarily for Cytochalasin D, which is expected to be comparable to this compound due to structural similarities.

| Cytochalasan | Ligand | Binding Affinity (Kd) | Kinetic Parameters | Method |

| Cytochalasin D | F-actin | ~2 nM | - | Not Specified[1] |

| Cytochalasin D | F-actin | Km for inhibition: 4.1 nM | Duration time: ~1 min | TIRF Microscopy[8] |

| Cytochalasin D | G-actin | ~2-20 µM | - | Not Specified[1] |

| Cytochalasin D (fluorescently labeled G-actin) | G-actin (Mg2+-induced form) | 4.6 µM (overall) | Initial binding Kd: 200 µM; kforward: 350 s-1; kreverse: 8 s-1 | Fluorescence Spectroscopy[9] |

Experimental Protocols

The determination of the cytochalasan binding site and the characterization of its binding kinetics have been achieved through a combination of structural biology, biophysical, and biochemical techniques.

X-ray Crystallography of the Actin-Cytochalasin D Complex

This technique has been pivotal in identifying the precise binding location of Cytochalasin D on the actin monomer.

Methodology:

-

Protein Preparation: A non-polymerizable mutant of G-actin is expressed and purified.[1]

-

Crystallization: Crystals of the actin mutant are grown.

-

Soaking or Co-crystallization: Pre-formed actin crystals are soaked in a solution containing Cytochalasin D, or the actin is co-crystallized in the presence of Cytochalasin D.[1]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[1]

-

Structure Determination: The electron density map is calculated from the diffraction data, and the atomic model of the actin-Cytochalasin D complex is built and refined.[1]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for visualizing the structure of F-actin and its complexes at near-atomic resolution.

Methodology:

-

Sample Preparation: A solution of F-actin is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to vitrify the sample.

-

Imaging: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions.

-

Image Processing: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the F-actin filament.[10][11][12]

-

Difference Mapping: To locate the binding site of a ligand like this compound, a 3D reconstruction of the F-actin-Cytochalasin G complex would be compared to that of F-actin alone.

Fluorescence Spectroscopy

This method is used to study the binding kinetics and conformational changes in actin upon cytochalasan binding.[13]

Methodology:

-

Labeling: G-actin is labeled with a fluorescent probe, such as N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine.[9]

-

Titration: The fluorescently labeled actin is titrated with increasing concentrations of the cytochalasan.

-

Measurement: Changes in the fluorescence signal (e.g., intensity or anisotropy) are monitored.[9]

-

Data Analysis: The binding isotherms or kinetic traces are fitted to appropriate models to extract binding affinities and rate constants.[9]

F-Actin Co-sedimentation Assay

This is a classic biochemical assay to determine if a molecule binds to F-actin.[14][15][16]

Methodology:

-

Polymerization: G-actin is polymerized to F-actin in the presence of salts (e.g., KCl and MgCl2).[14]

-

Incubation: The protein or small molecule of interest (e.g., this compound) is incubated with the pre-formed F-actin.[16]

-

Ultracentrifugation: The mixture is subjected to high-speed centrifugation to pellet the F-actin and any associated binding partners.[15][16]

-

Analysis: The supernatant and pellet fractions are analyzed by SDS-PAGE to determine the amount of the protein or small molecule that has co-sedimented with the F-actin.[16]

Visualization of Workflows and Pathways

Experimental Workflow for Identifying the Binding Site

Experimental Workflow for Binding Site Identification

Signaling Consequences of Actin Disruption by this compound

The disruption of the actin cytoskeleton by cytochalasans has profound effects on cellular signaling. The following diagram illustrates how this compound's interference with actin dynamics can impact downstream signaling pathways.

Impact of this compound on Cellular Signaling Pathways

Conclusion

The binding of this compound to the barbed end of F-actin is a critical molecular interaction that underpins its potent effects on the actin cytoskeleton and, consequently, on a multitude of cellular functions. While much of our detailed structural and quantitative understanding is derived from studies on its close analogs, the conserved mechanism of action allows for a robust model of this compound's interaction with actin. This guide provides a foundational understanding for researchers and professionals engaged in the study of cytoskeletal dynamics and the development of drugs targeting these fundamental cellular processes. Further high-resolution structural studies and detailed kinetic analyses specifically on the this compound-actin complex will be invaluable in refining our understanding and facilitating the development of more specific therapeutic agents.

References

- 1. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actin Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actin Cytoskeleton | Celebrate Cytochemistry | Gwen V. Childs, Ph.D. [cytochemistry.net]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The kinetics of cytochalasin D binding to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-resolution cryo-EM structure of the F-actin-fimbrin/plastin ABD2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-loop Dynamics and Near-Atomic-Resolution Cryo-EM Structure of Phalloidin-Bound F-Actin [escholarship.org]

- 13. Structural changes in subdomain 2 of G-actin observed by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Actin cosed1 [maciverlab.bms.ed.ac.uk]

- 15. Actin co-sedimentation assay; for the analysis of protein binding to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Cytochalasin G in Eukaryotic Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the biological activities of Cytochalasin G, a member of the cytochalasan family of fungal metabolites. Cytochalasans are renowned for their profound effects on the eukaryotic actin cytoskeleton, making them invaluable tools in cell biology research and potential starting points for therapeutic development. This guide details the primary mechanism of action, summarizes its impact on critical cellular processes such as motility, cell cycle progression, and apoptosis, and presents established experimental protocols for its study. Due to the limited specific data on this compound, this guide draws upon the extensive research conducted on closely related and well-characterized analogues like Cytochalasin B and D to provide a robust framework for understanding its function.

Introduction to Cytochalasans

Cytochalasans are a large class of secondary metabolites produced by various species of fungi.[1][2] Structurally, they are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1][3] this compound is distinguished as an indole-substituted perhydroisoindol-1-one with an 11-membered macrocycle, originally isolated from fungi such as Nigrosabulum and Pseudoeurotium zonatum.[1] The most prominent and widely studied biological activity of this family of compounds is their ability to interfere with the dynamics of the actin cytoskeleton, a critical component in a vast array of cellular functions in eukaryotes. This interference results in a cascade of effects, impacting cell shape, division, movement, and survival.

Mechanism of Action

Primary Target: The Actin Cytoskeleton

The principal mechanism of action for cytochalasans is their direct interaction with actin filaments (F-actin). These compounds bind with high affinity to the fast-growing "barbed" or plus-end of actin filaments. This binding event effectively "caps" the filament, physically blocking both the addition of new actin monomers (polymerization) and the dissociation of existing monomers (depolymerization) from that end.

This disruption of actin dynamics leads to a net depolymerization of existing actin structures within the cell, such as stress fibers, filopodia, and lamellipodia, which are essential for maintaining cell structure and motility.

Off-Target Considerations

It is critical for researchers to note that some cytochalasans exhibit off-target effects. Cytochalasin B, for instance, is a known inhibitor of monosaccharide transport across the cell membrane. While some studies suggest this compound does not inhibit hexose (B10828440) transport in lymphocytes at concentrations up to 15 µM, careful experimental design, including the use of appropriate controls, is necessary to attribute observed effects specifically to actin disruption.

Cellular Effects of Cytochalasan Activity

The disruption of the actin cytoskeleton by this compound and its analogues triggers a variety of profound cellular responses.

Cell Morphology and Motility

One of the most immediate and visible effects of cytochalasan treatment is a dramatic change in cell morphology. Cells typically lose their defined shape, retract their protrusions, and adopt a rounded-up appearance. This is a direct consequence of the collapse of the actin filament network that maintains cellular structure.

This collapse also severely impairs cell motility. Processes dependent on dynamic actin remodeling, such as cell migration and invasion, are strongly inhibited.

Cell Cycle Progression and Cytokinesis

The actin cytoskeleton is indispensable for cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. Cytochalasans prevent the formation and constriction of the contractile actin ring, which is responsible for this cleavage. As a result, nuclear division (karyokinesis) may complete, but cell division fails, leading to the formation of large, multinucleated cells. This inhibitory effect on cytokinesis is a hallmark of cytochalasan activity. Furthermore, disruption of actin dynamics can lead to cell cycle arrest at various checkpoints.

Induction of Apoptosis

A stable and functional actin cytoskeleton is increasingly recognized as a pro-survival signal in many cell types. Its disruption by agents like cytochalasans can serve as a potent trigger for programmed cell death, or apoptosis. The induction of apoptosis by cytochalasans has been shown to proceed through the activation of caspase cascades, which are central executioners of the apoptotic program. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved, depending on the cell type and context.

Quantitative Data

Specific IC50 (half-maximal inhibitory concentration) values for this compound are not extensively documented in publicly available literature. However, data from its well-studied analogues provide a crucial reference for its expected potency. Cytotoxicity can vary significantly based on the cell line and assay duration.

Table 1: Comparative Cytotoxicity of Various Cytochalasans in Eukaryotic Cells

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Cytochalasin B | L929 (fibroblasts) | Cytotoxicity | ~1.3 µM | (from initial search) |

| Cytochalasin B | HeLa | Cytotoxicity | 4.96 µM | |

| Deoxaphomin B | HeLa | Cytotoxicity | 7.30 µM | |

| Cytochalasin D | HeLa | Growth Inhibition | ED50: 0.4 µg/mL | |

| Hexahydro Cytochalasin D | HeLa | Growth Inhibition | ED50: 0.23 µg/mL | |

| Cytochalasin H | K562 (leukemia) | Cytotoxicity | IC50: 1.5 µM | |

| Cytochalasin K | Wheat Root | Elongation Inhibition | IC50: 22.58 µM |

| Cytochalasin Analogue | MCF-7 (breast cancer) | Cytotoxicity | IC50: 15.20 µM | |

Note: The effective concentrations for actin disruption in morphological studies are often in the range of 0.2 - 10 µM. (from initial search)

Experimental Protocols

The following are standard, detailed protocols for assessing the key biological activities of this compound.

Visualizing Actin Cytoskeleton Disruption by Fluorescence Microscopy

This protocol allows for the direct visualization of F-actin structures within cells.

Materials:

-

Cells cultured on sterile glass coverslips in a multi-well plate.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS (for fixation).

-

0.1% Triton X-100 in PBS (for permeabilization).

-

Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin).

-

DAPI solution (for nuclear counterstaining).

-

Antifade mounting medium.

Procedure:

-

Cell Seeding: Seed cells onto coverslips at a density to reach 50-70% confluency for the experiment. Allow them to adhere and spread overnight.

-

Treatment: Prepare working solutions of this compound in pre-warmed culture medium at desired final concentrations. Include a vehicle control (DMSO equivalent). Remove old medium and add the treatment solutions to the cells.

-

Incubation: Incubate for the desired time (e.g., 30 minutes to 4 hours), depending on the cell type.

-

Fixation: Gently wash the cells twice with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 for 5-10 minutes.

-

Staining: Wash three times with PBS. Add the phalloidin solution and incubate for 20-40 minutes at room temperature, protected from light.

-

Nuclear Staining: Add DAPI solution for 5 minutes to counterstain the nuclei.

-

Mounting: Wash three times with PBS. Carefully mount the coverslips onto glass slides using antifade medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Assessing Cell Viability and Cytotoxicity (IC50 Determination)

This protocol uses a colorimetric assay (e.g., MTT or WST) to quantify cell viability.

Materials:

-

Cells seeded in a 96-well plate.

-

Serial dilutions of this compound in culture medium.

-

MTT or WST reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treatment: Add serial dilutions of this compound to the wells. Include wells for vehicle control (DMSO) and untreated controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the MTT or WST reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the data to the untreated control wells. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol measures the effect of this compound on collective cell migration.

Materials:

-

Cells grown to a confluent monolayer in a multi-well plate.

-

A sterile 200 µL pipette tip or a dedicated scratch tool.

-

Culture medium with and without this compound.

-

Microscope with an imaging system.

Procedure:

-

Create Monolayer: Grow cells in a multi-well plate until they form a fully confluent monolayer.

-

Create Scratch: Using a pipette tip, make a straight scratch through the center of the monolayer in each well.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh culture medium containing the desired concentration of this compound or a vehicle control.

-

Imaging: Immediately capture an image of the scratch in each well (Time 0).

-

Incubation: Incubate the plate under normal culture conditions.

-

Follow-up Imaging: Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, or 24 hours).

-

Analysis: Measure the area of the scratch at each time point using image analysis software. Compare the rate of wound closure between the treated and control groups to determine the inhibitory effect on cell migration.

Conclusion

This compound, as a member of the cytochalasan family, is a potent modulator of the eukaryotic actin cytoskeleton. By capping the barbed end of actin filaments, it inhibits polymerization and disrupts a multitude of essential cellular processes. This leads to observable effects on cell morphology, motility, division, and can ultimately trigger apoptosis. While specific quantitative data for this compound remains less characterized than for its analogues like B and D, its shared structural core and mechanism of action make it a valuable tool for researchers investigating the intricate roles of the actin cytoskeleton in cellular physiology and disease. The protocols and data presented in this guide offer a foundational framework for professionals to design and interpret experiments utilizing this powerful biological probe.

References

The Architecture of a Fungal Arsenal: An In-depth Technical Guide to the Biosynthesis of Cytochalasin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasans are a diverse family of fungal secondary metabolites renowned for their potent biological activities, most notably their ability to disrupt actin polymerization. This property has made them invaluable tools in cell biology and promising candidates for drug development. Cytochalasin G, a prominent member of this family, is distinguished by the incorporation of a tryptophan-derived indolymethyl substituent. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, drawing upon established knowledge of closely related tryptophan-derived cytochalasans, such as the chaetoglobosins, to elucidate the genetic and enzymatic machinery responsible for its formation.

Core Biosynthetic Pathway: A PKS-NRPS Assembly Line

The biosynthesis of cytochalasans is a fascinating example of a hybrid polyketide-nonribosomal peptide pathway, orchestrated by a large, multi-domain megaenzyme known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS).[1][2] While a specific biosynthetic gene cluster (BGC) for this compound has yet to be definitively characterized, extensive research on the biosynthesis of chaetoglobosins in fungi like Penicillium expansum and Chaetomium globosum provides a robust model for the this compound pathway.[3][4]

The core of the biosynthetic machinery is a PKS-NRPS enzyme, which we will refer to as CgS (this compound Synthase) for the purpose of this guide. This enzyme is responsible for the assembly of the polyketide chain and the incorporation of the tryptophan moiety. The process can be broken down into several key stages:

-

Polyketide Chain Synthesis: The PKS module of CgS initiates the process by iteratively condensing malonyl-CoA extender units to a starter unit, likely acetyl-CoA. This process is analogous to fatty acid synthesis and results in a highly reduced polyketide chain.

-

Amino Acid Incorporation: The NRPS module of CgS specifically recognizes and activates L-tryptophan. The activated tryptophan is then condensed with the growing polyketide chain.

-

Reductive Release and Cyclization: The completed polyketide-amino acid hybrid is reductively released from the synthase as an aldehyde. This intermediate then undergoes a spontaneous or enzyme-catalyzed Knoevenagel condensation to form a reactive pyrrolin-2-one intermediate.[5]

-

Diels-Alder Cycloaddition: The pyrrolin-2-one intermediate contains a dienophile that reacts with a diene present in the polyketide backbone via an intramolecular Diels-Alder reaction. This crucial step forms the characteristic fused macrocyclic and isoindolone core structure of cytochalasans.

-

Tailoring Modifications: Following the formation of the core scaffold, a series of tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, modify the structure to produce the final this compound molecule. These modifications can include hydroxylations, epoxidations, and other oxidative transformations.

Putative Biosynthetic Gene Cluster for this compound

Based on the well-characterized chaetoglobosin A gene cluster (che) in Chaetomium globosum, we can propose a putative BGC for this compound. This hypothetical cluster would contain the core PKS-NRPS gene (cgS) along with genes encoding the necessary tailoring enzymes and regulatory proteins.

| Putative Gene | Proposed Function | Homolog in C. globosumche cluster |

| cgS | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | cheA |

| cgB | Enoyl Reductase | cheB |

| cgC | Transcription Factor | CgcheR |

| cgD | Cytochrome P450 Monooxygenase | cheD |

| cgE | FAD-dependent Monooxygenase | cheE |

| cgF | Short-chain Dehydrogenase/Reductase (SDR) | cheF |

| cgG | Cytochrome P450 Monooxygenase | cheG |

| cgH | Hydrolase | - |

| cgT | Transporter | - |

Note: This table presents a hypothetical gene cluster for this compound biosynthesis based on homology to the chaetoglobosin A gene cluster. The actual gene content and organization may vary.

Quantitative Data

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Gene Knockout via CRISPR-Cas9 to Confirm Gene Function

This protocol describes the targeted deletion of a putative tailoring enzyme gene (e.g., a cytochrome P450) to investigate its role in this compound biosynthesis.

Workflow:

Caption: Workflow for gene knockout using CRISPR-Cas9.

Methodology:

-

gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene using a suitable design tool.

-

Vector Construction: Synthesize the gRNAs and clone them into a fungal CRISPR-Cas9 expression vector containing the Cas9 nuclease and a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Grow the this compound-producing fungus in liquid medium and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a PEG-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent. Screen putative transformants by PCR using primers flanking the target gene to confirm deletion.

-

Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under identical conditions. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts by HPLC-MS to compare the metabolite profiles and identify any changes in this compound production or the accumulation of new intermediates.

Heterologous Expression of the Biosynthetic Gene Cluster

This protocol outlines the expression of the putative this compound BGC in a heterologous host, such as Aspergillus oryzae, to confirm its role in biosynthesis and to facilitate the characterization of the pathway.

Workflow:

Caption: Workflow for heterologous expression of a BGC.

Methodology:

-

BGC Amplification and Cloning: Amplify the entire putative this compound BGC from the genomic DNA of the producing fungus. This can be achieved through long-range PCR or by assembling overlapping fragments using Gibson assembly. Clone the amplified BGC into a suitable fungal expression vector under the control of a strong, inducible promoter.

-

Host Transformation: Transform the expression vector into a suitable heterologous host, such as a well-characterized strain of Aspergillus oryzae.

-

Cultivation and Metabolite Extraction: Cultivate the resulting transformants in a suitable production medium. Extract the secondary metabolites from the culture.

-

Metabolite Analysis: Analyze the crude extract by HPLC-MS and compare the metabolite profile to that of a control strain transformed with an empty vector. The production of this compound in the transformant but not in the control would confirm the function of the cloned BGC.

Visualizing the Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is depicted below, illustrating the key enzymatic transformations from primary metabolites to the final natural product.

References

- 1. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and Genetic Studies on the Formation of Pyrrolones During the Biosynthesis of Cytochalasans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytochalasin G Family of Mycotoxins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochalasins are a large class of fungal secondary metabolites derived from a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic pathway. First identified in the 1960s, these mycotoxins are renowned for their profound effects on the eukaryotic actin cytoskeleton. Cytochalasin G belongs to the[1]cytochalasan subgroup and is distinguished by a C-3 indolylmethyl substituent, which is derived from the amino acid tryptophan. Like its congeners, this compound's primary biological activity stems from its ability to interact with actin, leading to the disruption of a wide array of cellular processes, including cell division, motility, and signaling. This guide provides a comprehensive technical overview of this compound, its mechanism of action, biological activities, and the experimental protocols used for its study.

Chemical Structure

This compound is an[1]cytochalasan, a structural class characterized by a highly substituted perhydroisoindolone core fused to an 11-membered carbocyclic ring. The definitive feature of this compound is the presence of an indole (B1671886) group attached at the C-10 position, a residue originating from L-tryptophan during its biosynthesis. Its full chemical name is 6,7-epoxy-10-(indol-3-yl)-16-methyl[1]cytochalas-13-ene-1,18,21-trione. The structure was definitively confirmed through X-ray analysis. The six-membered ring of the isoindolone core adopts a slightly twisted boat conformation, while the 11-membered macrocycle, containing a trans-double bond, exists in a chair-like conformation.[2]

Mechanism of Action: Actin Polymerization Inhibition

The primary mechanism of action for the cytochalasan family, including this compound, is the disruption of actin dynamics. Actin filaments (F-actin) are polymers of globular actin (G-actin) and are a critical component of the eukaryotic cytoskeleton, essential for maintaining cell shape, motility, and division.

Cytochalasins bind with high affinity to the fast-growing "barbed" or plus-end of actin filaments. This binding event physically blocks the addition of new G-actin monomers to the filament, effectively "capping" the growing end. This action inhibits both the assembly and disassembly of actin monomers at this end, disrupting the dynamic process of treadmilling, which is crucial for cytoskeletal remodeling. The disruption of F-actin polymerization leads to changes in cell morphology, inhibition of cell division (cytokinesis), and can ultimately trigger apoptosis.

dot

Caption: Mechanism of actin polymerization inhibition by this compound.

Associated Signaling Pathways

The disruption of the actin cytoskeleton has significant downstream consequences on various signaling pathways that are intrinsically linked to cytoskeletal integrity. One of the most well-documented is the Hippo-YAP/TAZ pathway , which regulates organ size, cell proliferation, and apoptosis.

The transcriptional co-activators YAP and TAZ are key effectors of this pathway. Their activity is regulated by their subcellular localization. In normal cells with an intact F-actin network, mechanical cues are transduced that promote the nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors and initiate a pro-proliferative genetic program. When the actin cytoskeleton is disrupted by agents like cytochalasins, this mechanotransduction is lost. This leads to the cytoplasmic retention and phosphorylation of YAP/TAZ, inhibiting their transcriptional activity and suppressing cell growth.[3]

dot

Caption: Effect of this compound on the Hippo-YAP/TAZ signaling pathway.

Biological Activities & Quantitative Data

While extensive quantitative data for this compound itself is limited in publicly available literature, the biological activities of the broader cytochalasan family have been widely studied. The data from closely related analogs, particularly Cytochalasin D and B, provide a strong indication of the expected potency and effects of this compound. Activities are typically measured by cytotoxicity assays against various cell lines, with results expressed as IC₅₀ (half-maximal inhibitory concentration) values.

Cytotoxicity Data

The cytotoxic effects of cytochalasins are a direct result of their actin-disrupting capabilities, leading to cell cycle arrest and apoptosis. The potency varies depending on the specific analog and the cell line being tested.

| Compound | Cell Line | Assay Type | IC₅₀ / ED₅₀ | Reference |

| Cytochalasin B | HeLa (Cervical Cancer) | CellTiter Blue | 7.30 µM | |

| Cytochalasin B | M109c (Lung Carcinoma) | Cell Regrowth | 3 µM (3h exposure) | |

| Cytochalasin B | P388/ADR (Leukemia) | Cell Regrowth | ~30 µM (3h exposure) | |

| Cytochalasin D | HeLa (Cervical Cancer) | Growth Inhibition | ~0.4 µg/mL | |

| Cytochalasin D | P388/ADR (Leukemia) | Cell Growth | IC₅₀: 42 µM | |

| Deoxaphomin B | HeLa (Cervical Cancer) | CellTiter Blue | 4.96 µM | |

| Deoxaphomin B | PC-3 (Prostate Cancer) | MTT Assay | 1.55 µM | |

| Triseptatin (1) | PC-3 (Prostate Cancer) | MTT Assay | 11.28 µM | |

| Hypoxylin A (5) | L929 (Mouse Fibroblast) | MTT Assay | 0.04 µM | |

| Cytochalasin R (14) | L929 (Mouse Fibroblast) | MTT Assay | 2.5 µM |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound and related compounds.

Isolation and Purification from Fungal Culture

This compound was first isolated from an unidentified Nigrosabulum sp. A general protocol for isolating cytochalasans from fungal cultures is as follows.

-

Fungal Cultivation : The producing fungal strain (e.g., Phomopsis sp., Xylaria sp.) is cultivated on a suitable solid or liquid medium, such as Potato Dextrose Agar (PDA) or rice medium, for several weeks to allow for metabolite production.

-

Extraction : The solid culture medium and/or mycelium are macerated and extracted multiple times with an organic solvent mixture, typically Ethyl Acetate (EA), Methanol (B129727) (MeOH), and a weak acid like Acetic Acid (HOAc) (e.g., in an 80:15:5 volume ratio). The combined extracts are filtered and concentrated under vacuum.

-

Degreasing : The crude residue is dissolved in methanol and partitioned against a nonpolar solvent like petroleum ether or n-heptane to remove lipids.

-

Chromatographic Separation : The degreased extract is subjected to a series of chromatographic steps for purification.

-

Initial Fractionation : Reversed-phase column chromatography (e.g., C18 silica (B1680970) gel) is used with a gradient elution system, such as Methanol-Water, to separate the extract into fractions.

-

Fine Purification : Fractions containing the target compounds are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure cytochalasan.

-

-

Structural Elucidation : The structure of the purified compound is confirmed using spectroscopic methods (NMR, Mass Spectrometry) and X-ray crystallography.

dot

Caption: General experimental workflow for the isolation of cytochalasans.

Total Synthesis via Intramolecular Diels-Alder Reaction

The total synthesis of this compound has been achieved, with a key step being an intramolecular Diels-Alder reaction to form the 11-membered macrocycle. This is a [4+2] cycloaddition where the diene and dienophile are part of the same molecule.

Methodology Outline:

-

Precursor Synthesis : A linear precursor molecule containing both a conjugated diene and a dienophile (an unstable pyrrolinone) is synthesized through a convergent approach.

-

Diels-Alder Cyclization : The precursor is heated in a solvent (e.g., toluene) under high-dilution conditions. The high dilution favors the intramolecular reaction over intermolecular polymerization. The diene and dienophile within the same molecule react to form the fused bicyclic system, creating the 11-membered ring.

-

Post-Cyclization Modification : The resulting Diels-Alder adduct is then converted into the final this compound molecule through a sequence of steps, which may include acetal (B89532) hydrolysis, epoxidation, and N-deprotection.

Cytotoxicity Testing: MTT Assay

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating : Adherent or suspension cells are seeded into a 96-well microplate at a predetermined density and allowed to attach or stabilize overnight in a CO₂ incubator.

-

Compound Treatment : The cells are treated with the cytochalasan compound at a range of serial dilutions. Control wells (untreated cells and solvent-only controls) are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization : The medium is removed, and a solubilization solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Actin Polymerization Inhibition Assay (Pyrene-Actin Assay)

This fluorescence-based assay is a sensitive method for monitoring the kinetics of actin polymerization in vitro.

Protocol:

-

Reagent Preparation :

-

G-Actin : Monomeric actin (often from rabbit skeletal muscle) is purified and stored in a low-salt buffer ("G-buffer") that prevents spontaneous polymerization. A portion of the actin is covalently labeled with pyrene.

-

Polymerization Buffer : A buffer with a higher salt concentration (e.g., containing KCl and MgCl₂) and ATP is prepared to induce polymerization.

-

-

Assay Setup : In a 96-well black microplate, pyrene-labeled G-actin is mixed with unlabeled G-actin in G-buffer. The test compound (cytochalasan) dissolved in a suitable solvent (e.g., DMSO) is added.

-

Initiation of Polymerization : Polymerization is initiated by adding the polymerization buffer to each well.

-

Fluorescence Monitoring : The fluorescence intensity is measured over time using a fluorometer (Ex/Em: ~365/410 nm). The fluorescence of pyrene-labeled actin increases significantly when it is incorporated into an F-actin polymer.

-

Data Analysis : The rate and extent of polymerization are determined from the kinetic fluorescence curves. The effect of the cytochalasan is quantified by comparing the polymerization curves of treated samples to those of untreated controls.

Structural Elucidation: Single-Crystal X-ray Crystallography

This is the definitive method for determining the three-dimensional atomic structure of a molecule.

Protocol Outline:

-

Crystal Growth : A single crystal of the purified natural product of suitable size and quality must be grown. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution of the compound.

-

Data Collection : The crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays diffract off the electron clouds of the atoms, producing a diffraction pattern of spots that is recorded by a detector.

-

Structure Solution (Phasing) : The intensities and positions of the diffraction spots are used to calculate an electron density map of the crystal. This step involves solving the "phase problem," as the phases of the diffracted waves cannot be directly measured.

-

Model Building and Refinement : An atomic model of the molecule is built into the electron density map. This model is then computationally refined to best fit the experimental diffraction data, resulting in a final, high-resolution 3D structure.

References

- 1. Effects of cytochalasin congeners, microtubule-directed agents, and doxorubicin alone or in combination against human ovarian carcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dokumen.pub [dokumen.pub]

- 3. YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

Cytochalasin G and the Inhibition of Actin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a multitude of cellular processes, including motility, division, and intracellular transport. Its constant remodeling is tightly regulated by a host of actin-binding proteins. The cytochalasans, a family of fungal metabolites, are potent inhibitors of actin polymerization and have become invaluable tools in cell biology and potential leads in drug discovery. This technical guide provides an in-depth exploration of the mechanism of actin polymerization inhibition by cytochalasans, with a focus on Cytochalasin G. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages comparative data from well-studied congeners like Cytochalasin D and B to provide a comprehensive understanding of its presumed mechanism of action. Detailed experimental protocols for key assays and visualizations of the underlying molecular and cellular processes are presented to aid researchers in this field.

Introduction to Cytochalasans and Actin Dynamics

The polymerization of globular actin (G-actin) into F-actin is a three-phase process: nucleation, elongation, and a steady state of "treadmilling" where subunit addition at the barbed end is balanced by removal at the pointed end[1]. Cytochalasans primarily exert their effects by interacting with the barbed end of actin filaments, thereby inhibiting the addition of new actin monomers and disrupting this dynamic equilibrium[1][2][3]. This disruption leads to a net depolymerization of actin filaments in vitro and in vivo, manifesting in various cellular effects such as changes in cell morphology, inhibition of cell division (cytokinesis), and impaired cell motility[1].

The diverse family of over 400 cytochalasans exhibits a range of potencies and cellular effects, largely dictated by structural variations in their chemical scaffolds. These structural differences, particularly in the macrocyclic ring and the perhydro-isoindolone core, influence their binding affinity to actin and their overall biological activity.

Mechanism of Action: Barbed-End Capping

The prevailing model for the mechanism of action of cytochalasans, including presumably this compound, is the capping of the fast-growing barbed end of actin filaments. This binding event physically obstructs the addition of new G-actin monomers, effectively halting filament elongation. While their primary and high-affinity binding site is on F-actin, some cytochalasans, like Cytochalasin D, also exhibit a lower affinity for G-actin, which can contribute to the inhibition of nucleation.

The interaction of cytochalasans with the barbed end is highly specific and occurs at substoichiometric concentrations, indicating a high-affinity interaction. This capping activity leads to an increase in the critical concentration for actin polymerization at the barbed end, shifting the equilibrium towards depolymerization.

Figure 1: Mechanism of actin polymerization inhibition by this compound.

Quantitative Analysis of Cytochalasan Activity

| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Cytochalasin D | F-actin Binding | Kd | ~2 nM | In vitro | |

| G-actin Binding | Kd | ~2-20 µM | In vitro | ||

| Inhibition of Barbed End Elongation | K₁/₂ | 4.1 nM | In vitro (TIRF microscopy) | ||

| Actin Polymerization Inhibition | IC50 | 25 nM | In vitro | ||

| Cytochalasin B | Inhibition of Barbed End Elongation | IC50 | 2x10⁻⁷ M | In vitro | |

| F-actin Binding | Kd | ~4x10⁻⁸ M | In vitro |

Key Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Based)

This is a widely used method to monitor the kinetics of actin polymerization in real-time. The assay relies on the fluorescence properties of pyrene-labeled G-actin, which increases significantly upon incorporation into the hydrophobic environment of an F-actin filament.

Materials:

-

Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

This compound stock solution (in DMSO)

-

Fluorometer and microplates

Protocol:

-

Actin Preparation: Prepare a working solution of G-actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled actin. The final actin concentration is typically in the low micromolar range. Keep on ice.

-

Reaction Setup: In a microplate well, add the desired concentration of this compound (or DMSO for control).

-

Initiation of Polymerization: Add the G-actin solution to the well and immediately add 1/10th volume of 10x Polymerization Buffer to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (B120774) (e.g., Ex: 365 nm, Em: 407 nm).

-

Data Acquisition: Record fluorescence intensity over time. The resulting curve will show a lag phase (nucleation), a rapid increase (elongation), and a plateau (steady state).

-

Data Analysis: The rate of polymerization can be determined from the slope of the elongation phase. The IC50 value is the concentration of this compound that reduces the polymerization rate by 50% compared to the control.

Figure 2: Workflow for the pyrene-based actin polymerization assay.

Cell-Based Actin Cytoskeleton Disruption Assay

This assay qualitatively and quantitatively assesses the effect of this compound on the actin cytoskeleton in living cells.

Materials:

-

Adherent cell line (e.g., U2OS, HeLa)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a defined period (e.g., 1-4 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

-

Staining: Incubate the cells with fluorescently labeled phalloidin to stain F-actin and a nuclear stain.

-

Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

-

Analysis: Analyze the images for changes in cell morphology, actin stress fibers, and the formation of actin aggregates. Quantitative analysis of F-actin content can be performed using image analysis software.

Cellular Effects and Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans has profound effects on cellular signaling. The organization of the actin cytoskeleton is intricately linked to pathways that control cell proliferation, migration, and gene expression.

One key pathway affected is the Hippo-YAP signaling pathway . The state of actin polymerization influences the localization and activity of the transcriptional co-activator YAP. Disruption of the actin network by cytochalasans can lead to the phosphorylation and cytoplasmic retention of YAP, thereby inhibiting its pro-proliferative and anti-apoptotic functions.

Another critical pathway is the MRTF-SRF (Myocardin-Related Transcription Factor - Serum Response Factor) pathway . MRTF is sequestered in the cytoplasm by binding to G-actin. A decrease in the G-actin pool, which occurs upon actin polymerization, releases MRTF, allowing it to translocate to the nucleus and activate SRF-mediated transcription of genes involved in cell motility and cytoskeletal organization. By inhibiting actin polymerization, cytochalasans are expected to increase the cytoplasmic G-actin pool, leading to the sequestration of MRTF and downregulation of this pathway.

Figure 3: Overview of signaling pathways affected by this compound-mediated actin disruption.

Conclusion

This compound, as a member of the cytochalasan family, is a potent inhibitor of actin polymerization, presumed to act by capping the barbed end of actin filaments. This guide has provided a comprehensive overview of the mechanism of action, comparative quantitative data, detailed experimental protocols, and the impact on key cellular signaling pathways. While further research is needed to elucidate the specific quantitative parameters of this compound's interaction with actin, the information presented here serves as a valuable resource for researchers and professionals working to understand and manipulate the actin cytoskeleton for both fundamental research and therapeutic development. The provided methodologies and conceptual frameworks will aid in the design and interpretation of experiments aimed at further characterizing this compound and other modulators of actin dynamics.

References

Methodological & Application

Cytochalasin G: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1][2] By binding to the barbed, fast-growing end of actin filaments, they effectively block the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[3] This disruption has profound effects on various cellular processes, including cell morphology, motility, division, and apoptosis.[1]

Cytochalasin G, also known as Zygosporin G, is a member of the cytochalasin family. While extensively studied members like Cytochalasin B and D have well-documented effects, specific data and detailed protocols for this compound are less prevalent in publicly available literature. These application notes provide a comprehensive overview of the general use of cytochalasins in cell culture, with a focus on providing a framework for utilizing this compound. It is recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.

Mechanism of Action

Cytochalasins exert their biological effects primarily by targeting the actin cytoskeleton. The fundamental steps of their mechanism of action are:

-

Binding to F-actin: Cytochalasins bind with high affinity to the barbed (+) end of filamentous actin (F-actin).

-

Inhibition of Polymerization: This binding event physically obstructs the addition of new globular actin (G-actin) monomers to the growing filament end.

-

Disruption of Actin Dynamics: By halting elongation, cytochalasins disrupt the dynamic equilibrium of actin polymerization and depolymerization, which is crucial for the structural integrity and function of the cytoskeleton.

-

Cellular Consequences: The disruption of the actin cytoskeleton leads to a cascade of cellular effects, including changes in cell shape, inhibition of cell migration, failure of cytokinesis leading to multinucleated cells, and induction of apoptosis.

Data Presentation: Cytotoxicity of Cytochalasins

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the reported cytotoxic activities of other well-characterized cytochalasins across various cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound. It is crucial to empirically determine the IC50 for this compound in the cell line of interest.

| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |

| Cytochalasin B | L929 (fibroblasts) | Not Specified | Not Specified | ~1.3 µM | |

| Cytochalasin D | MRC5 | WST-1 | 72 hrs | 2.36 μM | |

| Cytochalasin D | CT26 (colon carcinoma) | Not Specified | 16 hrs | Concentration-dependent inhibition | |

| Deacetyl-18-deoxycytochalasin H | L5178Y (murine lymphoma) | Not Specified | Not Specified | 0.19-6.97 µM | |

| 18-deoxycytochalasin H | A2780 (human ovarian cancer) | Not Specified | Not Specified | 0.19-6.97 µM | |

| Cytochalasin from Sparticola triseptata | HeLa (cervical cancer) | CellTiter Blue | Not Specified | 4.96 µM | |

| Cytochalasin from Sparticola triseptata | K-562 (myelogenous leukemia) | CellTiter Blue | Not Specified | Moderate antileukemic activity |

Experimental Protocols

The following are detailed protocols for common experiments involving cytochalasin treatment in cell culture.

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration and incubation time should be determined empirically.

Materials:

-

This compound (or other cytochalasin)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Complete cell culture medium, pre-warmed to 37°C

-

Adherent or suspension cells in culture

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Cell Seeding:

-

For adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 12-24 hours.

-

For suspension cells: Seed cells in appropriate culture flasks at the desired density.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare a series of working solutions by diluting the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

-

-

Cell Treatment:

-

For adherent cells: Carefully remove the existing culture medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

For suspension cells: Add the appropriate volume of the concentrated this compound working solution or vehicle control directly to the cell suspension.

-

Gently swirl the plate or flask to ensure even distribution.

-

-

Incubation:

-

Return the cells to the incubator and incubate for the desired period. Treatment times can range from a few hours to 24 hours or longer, depending on the experimental endpoint. A time-course experiment is recommended for initial characterization.

-

-

Downstream Analysis:

-

After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, microscopy, or protein extraction.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells treated with this compound (as described in Protocol 1) in a 96-well plate

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader

Procedure:

-

Prepare Cells:

-

Following the treatment period with this compound, carefully remove the culture medium.

-

-

Add MTT Reagent:

-

Add 100 µL of fresh, pre-warmed medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilize Formazan Crystals:

-

Carefully remove the medium containing the MTT solution.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

-

Measure Absorbance:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Protocol 3: Visualization of F-Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the visualization of changes in the F-actin cytoskeleton following this compound treatment.

Materials:

-

Cells cultured on glass coverslips

-

This compound treatment medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixation)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a culture plate.

-

Treat the cells with the desired concentration of this compound or vehicle control as described in Protocol 1.

-

-

Fixation:

-

After the treatment period, carefully wash the cells twice with PBS.

-

Fix the cells by incubating them with 4% PFA in PBS for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

-

Phalloidin Staining:

-

Wash the cells three times with PBS.

-

Prepare the fluorescently-labeled phalloidin solution according to the manufacturer's instructions (e.g., 1:100 dilution in PBS).

-

Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.

-

-

Nuclear Staining:

-

Wash the cells three times with PBS.

-

Incubate the cells with a DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of cytochalasins and a general experimental workflow for their use in cell culture.

Caption: Mechanism of action of this compound on actin polymerization.

Caption: A generalized workflow for cell culture experiments with this compound.

References

Optimal Working Concentration of Cytochalasin G: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin G, a member of the cytochalasan family of mycotoxins, is a cell-permeable agent known to interact with actin filaments, thereby disrupting various cellular processes. Like other cytochalasins, its primary mechanism of action involves the inhibition of actin polymerization. This disruption of the actin cytoskeleton affects cell motility, cytokinesis, and morphology, making this compound a valuable tool in cell biology research and a potential candidate for therapeutic development.[1] This document provides detailed application notes, experimental protocols, and data on the optimal working concentrations of this compound for various in vitro applications.

Mechanism of Action

Cytochalasins, including this compound, bind to the barbed (fast-growing) end of actin filaments (F-actin).[1] This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[2][3] This capping of the filament ends leads to a net depolymerization of actin filaments as monomer dissociation from the pointed (slow-growing) end continues. The disruption of the dynamic equilibrium between globular actin (G-actin) and F-actin results in changes to the cellular architecture and inhibition of actin-dependent processes.

Data Presentation: Working Concentrations and Cytotoxicity

The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being addressed. It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific experimental setup. The following table summarizes available data on the cytotoxic and inhibitory concentrations of this compound (also known as Chaetoglobosin G).

| Compound | Cell Line | Assay | Concentration (µM) | Incubation Time | Reference |

| Chaetoglobosin G | HCT116 | Cytotoxicity (IC50) | 65.6 | Not Specified | [4] |

| Chaetoglobosins | A549 | Cytotoxicity (IC50) | >20 | Not Specified | |

| Chaetoglobosins | MDA-MB-231 | Cytotoxicity (IC50) | >20 | Not Specified |

Note: IC50 is the concentration of a drug that gives a half-maximal inhibitory response. For applications where cell viability must be maintained, such as cell migration assays, it is recommended to use a concentration significantly below the IC50 value. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is essential to establish a non-toxic working range.

Experimental Protocols

Determination of Optimal Working Concentration via MTT Cytotoxicity Assay

This protocol outlines the determination of the IC50 value of this compound, which is a critical first step in establishing the appropriate working concentration for subsequent cell-based assays.

Materials:

-